1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine

Catalog No.
S3164906
CAS No.
2034501-21-6
M.F
C22H35N3O2
M. Wt
373.541
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperi...

CAS Number

2034501-21-6

Product Name

1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine

IUPAC Name

1-(3-methoxyphenyl)-4-[1-(oxan-2-ylmethyl)piperidin-4-yl]piperazine

Molecular Formula

C22H35N3O2

Molecular Weight

373.541

InChI

InChI=1S/C22H35N3O2/c1-26-21-7-4-5-20(17-21)25-14-12-24(13-15-25)19-8-10-23(11-9-19)18-22-6-2-3-16-27-22/h4-5,7,17,19,22H,2-3,6,8-16,18H2,1H3

InChI Key

OCSJZMIHKYERMP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4CCCCO4

solubility

not available

1-(3-Methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring and a methoxyphenyl group. This compound belongs to a class of piperazine derivatives known for their diverse biological activities. Its molecular formula is C18H26N3OC_{18}H_{26}N_3O, and it has a molecular weight of approximately 302.42 g/mol. The presence of the methoxy group and the oxan-2-yl moiety contributes to its unique chemical properties and potential applications in medicinal chemistry.

  • Oxidation: The methoxy group can be oxidized to form hydroxyl or carbonyl groups, which can modify the compound's reactivity and biological activity.
  • Reduction: The piperazine ring may be reduced to yield various hydrogenated derivatives, altering its pharmacological profile.
  • Substitution: The compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups, which can enhance its biological activity or alter its properties.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective for reduction reactions.
  • Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions with nucleophiles such as amines.

Research indicates that 1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine exhibits significant biological activity. It has been studied for its potential:

  • Antimicrobial Properties: The compound shows promise in inhibiting the growth of various pathogens.
  • Anticancer Effects: Preliminary studies suggest it may have cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
  • Neurological

The synthesis of 1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine typically involves multi-step procedures:

  • Formation of the Piperazine Ring: Starting from appropriate precursors, the piperazine ring is formed through cyclization reactions.
  • Functionalization: The methoxyphenyl group is introduced via nucleophilic aromatic substitution, followed by the addition of the oxan-2-ylmethyl moiety through alkylation reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

This compound has several applications across different fields:

  • Medicinal Chemistry: It serves as a lead compound in drug discovery for developing new therapeutic agents targeting various diseases, particularly in oncology and infectious diseases.
  • Chemical Research: Used as an intermediate in synthesizing more complex organic molecules, contributing to advancements in synthetic methodologies.
  • Material Science: Potential applications in developing new materials due to its unique chemical properties .

Studies on the interactions of 1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine with biological targets reveal that it may bind to specific receptors or enzymes, modulating their activity. This interaction is crucial for understanding its pharmacodynamics and optimizing its therapeutic potential. Further research is needed to elucidate the exact mechanisms involved and identify potential side effects or toxicity profiles associated with its use.

Several compounds share structural similarities with 1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine. These include:

Compound NameStructural FeaturesUnique Aspects
1-(3-Methoxyphenyl)-4-piperidineLacks oxan moietySimpler structure with less biological complexity
1-(3-Methoxyphenyl)-4-{1-(oxan-3-yl)methyl}piperazineSimilar oxan group but different positioningVariation in biological activity due to structural differences
1-(3-Methoxyphenyl)-4-{1-(oxan-4-yl)methyl}piperidineSimilar core structure without piperazinePotentially different pharmacological properties

Uniqueness

The uniqueness of 1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine lies in its specific structural features that confer distinct chemical reactivity and biological properties. Its combination of a methoxy group with a unique oxan moiety allows it to interact with biological targets differently than other similar compounds, making it a subject of interest in medicinal chemistry and pharmacology .

XLogP3

3.2

Dates

Last modified: 08-18-2023

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